molecular formula C19H28N2O2 B2992018 3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide CAS No. 941915-59-9

3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide

Cat. No.: B2992018
CAS No.: 941915-59-9
M. Wt: 316.445
InChI Key: JGKJZXNYBBLTRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide typically involves multiple steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Acylation: The tetrahydroquinoline core is then acylated using 2-methylpropanoyl chloride in the presence of a base such as pyridine.

    Amidation: The final step involves the reaction of the acylated tetrahydroquinoline with 3,3-dimethylbutanoyl chloride to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline core, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and acyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides and acyl derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

This compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its tetrahydroquinoline core is a common motif in many biologically active molecules, making it a valuable scaffold for drug discovery.

Industry

In the material science industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its tetrahydroquinoline core. This interaction can modulate biological pathways and lead to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]butanamide: This compound is unique due to its specific substitution pattern and the presence of the tetrahydroquinoline core.

    Quinoline Derivatives: These compounds share the quinoline core but differ in their substitution patterns and functional groups.

    Amide Derivatives: These compounds share the amide functional group but differ in their core structures and side chains.

Uniqueness

The uniqueness of this compound lies in its combination of the tetrahydroquinoline core with specific acyl and amide substitutions. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

3,3-dimethyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-13(2)18(23)21-10-6-7-14-11-15(8-9-16(14)21)20-17(22)12-19(3,4)5/h8-9,11,13H,6-7,10,12H2,1-5H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGKJZXNYBBLTRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.